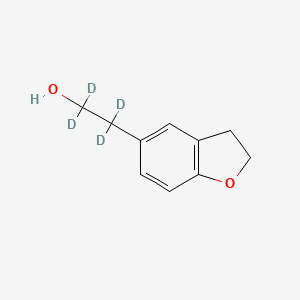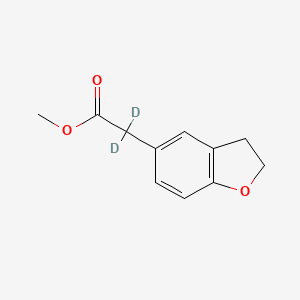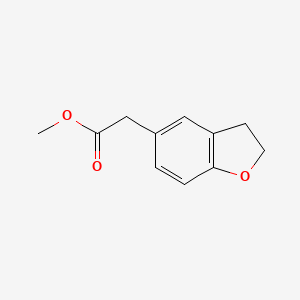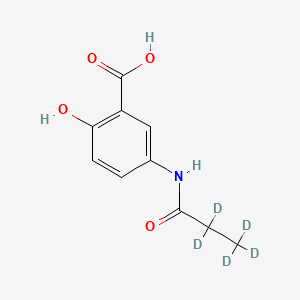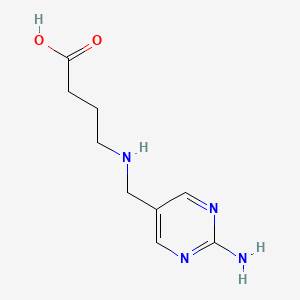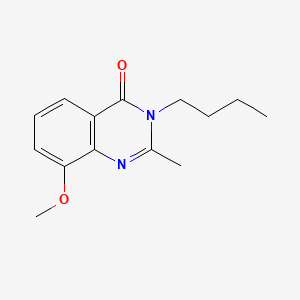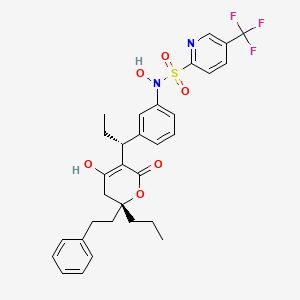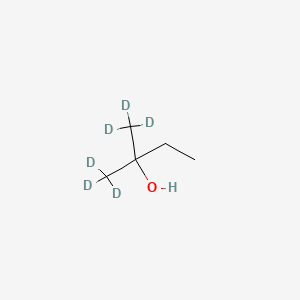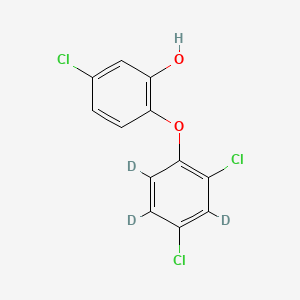
トリクロサン-d3
説明
Triclosan-d3 is a variant of Triclosan, a synthetic, chlorinated phenolic antimicrobial agent commonly used in commercial and healthcare products . It is used in items such as soaps, deodorants, shampoos, cosmetics, textiles, plastics, surgical sutures, and prosthetics .
Synthesis Analysis
Triclosan targets lipid synthesis . It blocks lipid synthesis in Escherichia coli, and mutations in, or overexpression of, the gene fabI (which encodes enoyl reductase, involved in fatty acid synthesis) prevents this blockage .Molecular Structure Analysis
Triclosan-d3 has a molecular formula of C12H7Cl3O2 . Its molecular weight is 292.6 g/mol . The InChI string for Triclosan-d3 is InChI=1S/C12H7Cl3O2/c13-7-1-3-11 (9 (15)5-7)17-12-4-2-8 (14)6-10 (12)16/h1-6,16H/i1D,3D,5D .Chemical Reactions Analysis
Triclosan has been shown to block lipid synthesis in Escherichia coli . Mutations in, or overexpression of, the gene fabI (which encodes enoyl reductase, involved in fatty acid synthesis) prevents this blockage .Physical And Chemical Properties Analysis
Triclosan-d3 has a molecular weight of 292.6 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . Its Rotatable Bond Count is 2 . The Exact Mass and Monoisotopic Mass of Triclosan-d3 is 290.969993 g/mol .科学的研究の応用
抗菌作用と抗真菌作用
トリクロサン-d3は、その抗菌作用と抗真菌作用で知られています . これは、マウスウォッシュ、歯磨き粉、消毒剤など、数多くの市販製品に見られます .
バイオフィルム形成の抑制
This compoundは、バイオフィルム形成の抑制に効果的です . 例えば、10 mMのthis compoundを含む「コカコーラ・トータル®」歯磨き粉は、バイオフィルム形成を抑制することで歯肉を健康に保つことが知られています .
内分泌かく乱
This compoundは、内分泌かく乱化学物質(EDC)に分類されています . これは、正常なホルモン機能を阻害し、甲状腺の恒常性を損ない、神経発達障害に関連する可能性があります .
代謝性疾患
This compoundへの暴露は、代謝性疾患に関連付けられています . これは、内分泌系を阻害する能力によるものです .
心毒性と癌リスクの増加
This compoundは、心毒性と癌リスクの増加に関連する可能性があります . これは、その潜在的な毒性と、さまざまな環境および生物学的マトリックスにおけるthis compoundの検出可能な濃度によるものです
作用機序
Target of Action
Triclosan-d3, also known as Triclosan, is a broad-spectrum antimicrobial agent . It primarily targets the enoyl-acyl carrier protein reductase enzyme (ENR) . This enzyme plays a crucial role in bacterial fatty acid synthesis, which is essential for bacterial growth and survival .
Mode of Action
Triclosan-d3 interacts with its target, the ENR enzyme, by binding to it . This binding inhibits the activity of the enzyme, thereby disrupting fatty acid synthesis . At lower concentrations, Triclosan-d3 appears bacteriostatic, meaning it prevents the growth of bacteria without necessarily killing them . At higher concentrations, it can be biocidal, leading to bacterial cell death .
Biochemical Pathways
The primary biochemical pathway affected by Triclosan-d3 is the fatty acid synthesis pathway in bacteria . By inhibiting the ENR enzyme, Triclosan-d3 disrupts this pathway, leading to a halt in bacterial growth . The compound also has been found to bind with low affinity to both the androgen receptor and the estrogen receptor, where both agonistic and antagonistic responses have been observed .
Pharmacokinetics
It is known that triclosan, in general, is widely used in various products and can be detected in human blood and urine . This suggests that it can be absorbed and distributed in the body. More research is needed to outline the specific ADME properties of Triclosan-d3.
Result of Action
The molecular and cellular effects of Triclosan-d3’s action include increased cellular proliferation and changes in gene expression and protein levels . For instance, it has been found to increase both gene expression and protein levels of cyclin D1 and decrease p21 and Bax gene expression and protein levels . These changes can have significant impacts on cellular processes and overall health.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Triclosan-d3. For example, it has been found that Triclosan can accumulate in sediment and aquatic organisms due to its moderate hydrophobicity and lipophilicity . This accumulation can lead to increased exposure and potential toxicity. Furthermore, the presence of nonionic detergents (e.g., Tween 20) has been shown to inhibit Triclosan’s activity in vivo, most likely due to micelle formation .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Triclosan-d3 interacts with various enzymes and proteins. For instance, it has been found to bind with the acetylcholinesterase enzyme in the gills of fish, Cyprinus carpio . This interaction can lead to severe physiological and histopathological alterations in the fish .
Cellular Effects
Triclosan-d3 influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It can cause membrane damage and antagonize hypotonic lysis, which may be due to membrane expansion .
Molecular Mechanism
At the molecular level, Triclosan-d3 exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it shows strong binding with the acetylcholinesterase enzyme .
Temporal Effects in Laboratory Settings
The effects of Triclosan-d3 change over time in laboratory settings. Long-term exposure to sublethal concentrations of Triclosan-d3 can lead to severe physiological and histopathological alterations in fish .
Dosage Effects in Animal Models
The effects of Triclosan-d3 vary with different dosages in animal models. For instance, fish exposed to 1/1000th (1 µg/L), 1/100th (10 µg/L), and 1/10th (100 µg/L) of 96 h LC50 value for a period of 28 days showed significant alterations in their physiology .
Metabolic Pathways
Triclosan-d3 is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .
特性
IUPAC Name |
5-chloro-2-(2,4-dichloro-3,5,6-trideuteriophenoxy)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl3O2/c13-7-1-3-11(9(15)5-7)17-12-4-2-8(14)6-10(12)16/h1-6,16H/i1D,3D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEFQLINVKFYRCS-UXHGNOADSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)O)OC2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1OC2=C(C=C(C=C2)Cl)O)Cl)[2H])Cl)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30662216 | |
| Record name | 5-Chloro-2-{[2,4-dichloro(~2~H_3_)phenyl]oxy}phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30662216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020719-98-5 | |
| Record name | 5-Chloro-2-{[2,4-dichloro(~2~H_3_)phenyl]oxy}phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30662216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




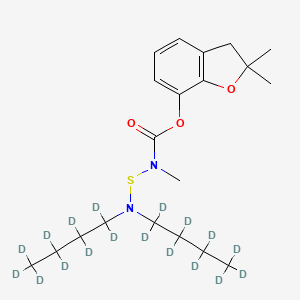
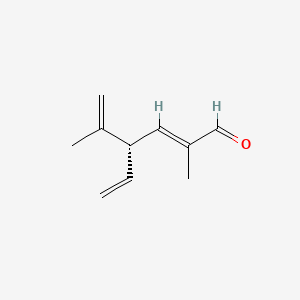
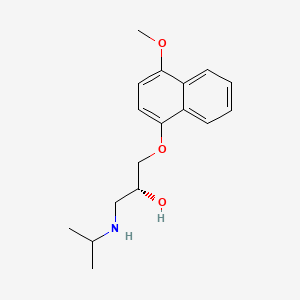
![(R)-2-[[(4-Methoxy-1-naphthalenyl)oxy]methyl]oxirane](/img/structure/B564641.png)
